1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidinyl urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidinone Ring: The synthesis begins with the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a nucleophile, such as an amine or an alcohol.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic aromatic substitution reaction.
Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate compound with an isocyanate or a carbodiimide.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of flow chemistry techniques to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction may include the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Scientific Research Applications
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.
Biology: The compound has been studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required. Its unique structure allows it to interact with a variety of biological targets.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes. Its unique chemical properties make it a valuable tool for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and interactions with biological targets.
1-(3-Fluorophenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may affect its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with a range of biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-15(6-8-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-3-12(19)9-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIZLJZOHOHICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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